![molecular formula C7H6N2O B164971 吡咯并[1,2-a]嘧啶-1(2H)-酮 CAS No. 136927-63-4](/img/structure/B164971.png)
吡咯并[1,2-a]嘧啶-1(2H)-酮
概述
描述
Pyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
科学研究应用
Pyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are used in the development of materials with specific properties
作用机制
Target of Action
Pyrrolo[1,2-a]pyrazin-1(2H)-one has been found to exhibit potent activities against various targets. It has been identified as an antibiotic agent effective against multi-drug resistant Staphylococcus aureus . Additionally, it has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, in the case of Staphylococcus aureus, it exhibits a potent inhibitory effect . When targeting FGFRs, it inhibits the receptors, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects various biochemical pathways. In the context of its antimicrobial activity, it disrupts the normal functioning of Staphylococcus aureus . When acting on FGFRs, it inhibits the activation of downstream signaling pathways including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It has been found to show high antioxidant activity, which may increase the efficacy and safety of the molecule in drug development .
Result of Action
The compound’s action results in molecular and cellular effects. It has been found to have a potent inhibitory effect on multi-drug resistant Staphylococcus aureus . In the case of FGFRs, it inhibits cell proliferation and induces apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrrolo[1,2-a]pyrazin-1(2H)-one. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45, suggesting that it may be influenced by marine environmental conditions . .
生化分析
Biochemical Properties
Pyrrolo[1,2-a]pyrazin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of multidrug-resistant Staphylococcus aureus by interacting with bacterial enzymes and disrupting their normal function . Additionally, Pyrrolo[1,2-a]pyrazin-1(2H)-one exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .
Cellular Effects
Pyrrolo[1,2-a]pyrazin-1(2H)-one affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as lung (A549) and cervical (HeLa) cancer cells, by causing nuclear condensation, cell shrinkage, and the formation of apoptotic bodies . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cancer cell proliferation and migration .
Molecular Mechanism
The molecular mechanism of Pyrrolo[1,2-a]pyrazin-1(2H)-one involves several binding interactions with biomolecules. It has been found to down-regulate cyclin-D1, cyclin-dependent kinase (CDK-2), and anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), while activating caspase-9 and 3, leading to the cleavage of PARP . These interactions result in the inhibition of cancer cell growth and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo[1,2-a]pyrazin-1(2H)-one change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies. Over time, it continues to exhibit antimicrobial and antioxidant activities, which contribute to its potential as a therapeutic agent . Long-term studies have also indicated that Pyrrolo[1,2-a]pyrazin-1(2H)-one maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis .
Dosage Effects in Animal Models
The effects of Pyrrolo[1,2-a]pyrazin-1(2H)-one vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, some toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Pyrrolo[1,2-a]pyrazin-1(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivity. The compound’s antioxidant properties are linked to its ability to modulate metabolic flux and metabolite levels, which can enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, Pyrrolo[1,2-a]pyrazin-1(2H)-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of Pyrrolo[1,2-a]pyrazin-1(2H)-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the desired heterocycle .
Industrial Production Methods: Industrial production methods for Pyrrolo[1,2-a]pyrazin-1(2H)-one often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反应分析
Types of Reactions: Pyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .
相似化合物的比较
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor.
Pyrrolo[2,3-b]pyridine: Used in drug design for its ability to inhibit specific receptors
Uniqueness: Pyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific ring structure, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility makes it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASPBCAVCUZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576494 | |
| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136927-63-4 | |
| Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one unique, and how does it influence its properties?
A1: Pyrrolo[1,2-a]pyrazin-1(2H)-one is characterized by a fused pyrrole and pyrazine ring system with a carbonyl group at the 1-position. A key structural feature is the intramolecular hydrogen bond (C=O⋯H–C) formed between the carbonyl oxygen and a hydrogen atom on the pyrrole ring. [] This interaction significantly impacts the compound's spectroscopic properties, particularly influencing carbonyl frequencies. [] Additionally, the presence of the nitrogen atoms within the rings allows for diverse N-substitutions, impacting aromaticity and influencing interactions with biological targets. []
Q2: How does the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one relate to its activity as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins?
A2: Research has shown that incorporating a 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into the structure of known BET inhibitors significantly enhances their potency and selectivity. [] This specific fragment appears to interact favorably within the binding pocket of BET bromodomains, particularly BRD4(1). [, ] Molecular dynamics simulations reveal that the bulkiness and mobility of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative allow for optimal interactions with key amino acid residues in the BRD4(1) active site, contributing to its inhibitory activity. []
Q3: What synthetic approaches are available for the synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives?
A4: Several synthetic routes have been employed for constructing the Pyrrolo[1,2-a]pyrazin-1(2H)-one core. One common approach involves the Chichibabin quaternisation-cyclisation of appropriately substituted methoxy-methylpyrazines. [] Additionally, researchers have utilized alkyne cyclization strategies for the selective synthesis of N-substituted derivatives. [, ] This method leverages the reactivity of alkynes to construct the pyrrole ring, offering regioselectivity and versatility in introducing substituents. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
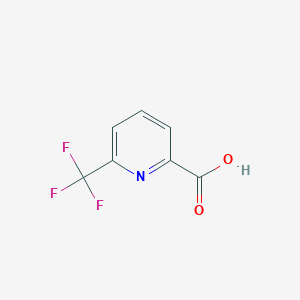
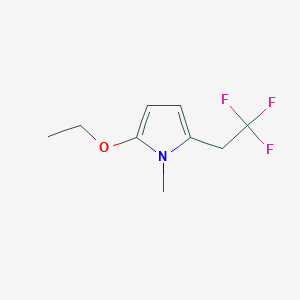
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
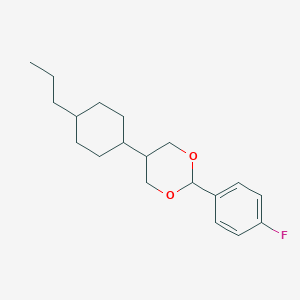
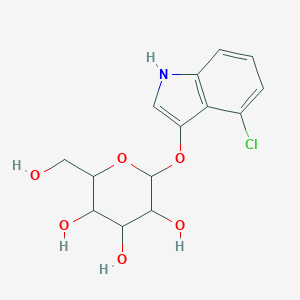


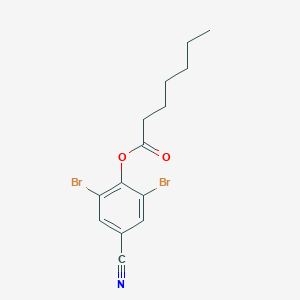
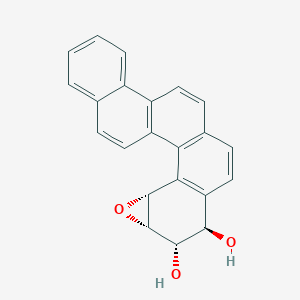
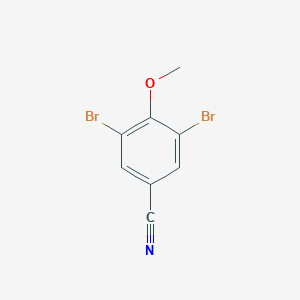
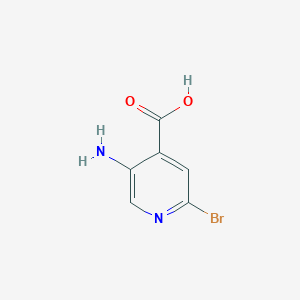
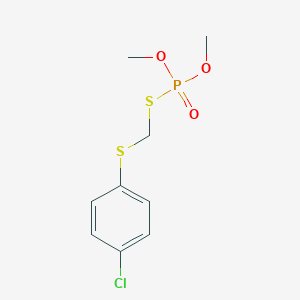

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
